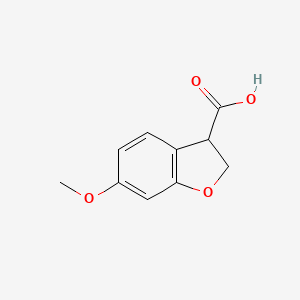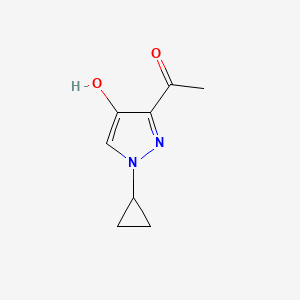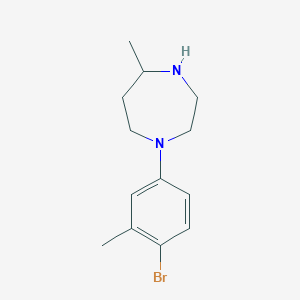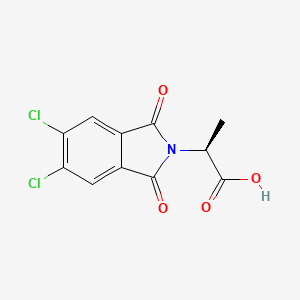
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzofuran compounds.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 7-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 6-Methoxy-1-benzofuran-3-carboxylic acid
Uniqueness
6-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a lead compound for drug development and other applications .
Properties
CAS No. |
1516427-09-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12) |
InChI Key |
FIQCCEMWGZNEGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine](/img/structure/B15256142.png)

![N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B15256154.png)






![Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B15256211.png)
![1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol](/img/structure/B15256213.png)

